6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a versatile small molecule scaffold with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol . This compound is characterized by its unique structure, which includes a chloro substituent and three methyl groups on a tetrahydroquinoxalinone core. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate aniline derivative and a suitable chloroacetylating agent.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, often in the presence of a base to facilitate the formation of the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoxaline derivatives with different substituents.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The chloro and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, leading to the desired biological effects .
Comparison with Similar Compounds
6-Chloro-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds such as:
6-Chloro-3,3,4-trimethylquinoxalin-2-one: Lacks the tetrahydro structure, leading to different chemical and biological properties.
3,3,4-Trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one:
The unique combination of the chloro and methyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-3,3,4-trimethyl-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQQJRYPPVQGKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(N1C)C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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